molecular formula C22H22ClN3O3 B298980 9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298980
M. Wt: 411.9 g/mol
InChI Key: FKESPDMCVYWJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, also known as CPPD, is a chemical compound that has gained significant attention in the field of scientific research. CPPD has shown promising results in various studies, making it a potential candidate for future research.

Mechanism of Action

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, 9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione increases cAMP levels, leading to various physiological effects.
Biochemical and Physiological Effects
9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has several advantages for use in lab experiments, including its high potency and selectivity for PDE4 inhibition. However, its limited solubility in water and potential toxicity at high doses may pose some limitations.

Future Directions

There are several potential future directions for research on 9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, including:
1. Investigating its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Exploring its mechanism of action in more detail to better understand its physiological effects.
3. Developing more efficient synthesis methods to improve its availability for research.
4. Investigating its potential for use in combination with other drugs for improved therapeutic outcomes.
5. Studying its effects on different cell types and in different disease models to better understand its potential applications.
In conclusion, 9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has shown promising results in various scientific studies and has significant potential for future research in various fields. Its unique mechanism of action and physiological effects make it a valuable candidate for further investigation.

Synthesis Methods

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 4-ethoxybenzaldehyde, followed by cyclization using a pyrazole derivative. The resulting product is then treated with acetic anhydride to obtain 9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione.

Scientific Research Applications

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and diabetes.

properties

Product Name

9-(4-chlorophenyl)-2-(4-ethoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

2-[4-[(Z)-[6-ethoxycarbonyl-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H22ClN3O3/c1-2-29-17-10-8-16(9-11-17)26-21(27)18-19(14-4-6-15(23)7-5-14)24-12-3-13-25(24)20(18)22(26)28/h4-11,18-20H,2-3,12-13H2,1H3

InChI Key

FKESPDMCVYWJEE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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